molecular formula C13H14ClF2NO4S B2931504 Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate CAS No. 2172008-36-3

Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate

Cat. No. B2931504
CAS RN: 2172008-36-3
M. Wt: 353.76
InChI Key: JQWIMCWPBUYWTJ-UHFFFAOYSA-N
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Description

Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a chlorosulfonyl group (SO2Cl), a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), and a carboxylate group (COO-) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzyl group, a chlorosulfonyl group, a difluoropyrrolidine ring, and a carboxylate group . The exact structure would need to be determined using techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry methods.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. The chlorosulfonyl group is a good leaving group, so it might undergo nucleophilic substitution reactions . The carboxylate group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate group might increase its solubility in polar solvents . The exact properties would need to be determined experimentally.

Scientific Research Applications

  • Pd(II)-Catalyzed C-H Carboxylation : This study highlights a Pd(II)-catalyzed reaction for carboxylation of ortho-C-H bonds in anilides to form N-acyl anthranilic acids, providing a strategy for assembling molecules like benzoxazinones and quinazolinones (Giri, Lam, & Yu, 2010).

  • Photocarboxylation of Benzylic C–H Bonds : This research reports a visible-light-mediated carboxylation of benzylic C–H bonds with CO2 to form 2-arylpropionic acids, introducing a metal-free approach for synthesizing various drugs (Meng, Schirmer, Berger, Donabauer, & König, 2019).

  • Conversion of Thioglycosides to Glycosyl Triflates : This study presents a potent, metal-free combination of reagents for activating thioglycosides, highlighting the versatility of this chemical system (Crich & Smith, 2001).

  • Cholinesterase Inhibitors : This research involves benzyl pyrrolidine-1-carboxylates and explores their in vitro ability to inhibit acetylcholinesterase and butyrylcholinesterase, offering insights into developing new inhibitors (Pizova et al., 2017).

  • Benzylamines via Iron-Catalyzed Direct Amination : This study explores the synthesis of benzylamines, which are significant in pharmaceutical compounds, using a homogeneous iron complex, showcasing an environmentally friendly methodology (Yan, Feringa, & Barta, 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, it would depend on the biological target. If it’s used as a reagent in a chemical reaction, it would depend on the reaction conditions and other reactants .

properties

IUPAC Name

benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF2NO4S/c14-22(19,20)8-11-6-13(15,16)9-17(11)12(18)21-7-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWIMCWPBUYWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate

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